7-Methyl-2,3-dihydro-5H-1,4-dioxepine
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Overview
Description
2,3-Dihydro-7-methyl-5H-1,4-dioxepin is an organic compound with the molecular formula C6H10O2 It features a seven-membered ring structure containing two oxygen atoms, making it a member of the dioxepin family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-7-methyl-5H-1,4-dioxepin typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-1,3-propanediol with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then undergoes cyclization to form the dioxepin ring.
Industrial Production Methods
Industrial production of 2,3-Dihydro-7-methyl-5H-1,4-dioxepin may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-7-methyl-5H-1,4-dioxepin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
Scientific Research Applications
2,3-Dihydro-7-methyl-5H-1,4-dioxepin has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-7-methyl-5H-1,4-dioxepin involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxepin: A related compound with a similar ring structure but different substituents.
2,3-Dihydro-5H-1,4-dioxepin: Another member of the dioxepin family with slight structural variations.
Uniqueness
2,3-Dihydro-7-methyl-5H-1,4-dioxepin is unique due to its specific ring structure and the presence of a methyl group at the 7-position. This structural feature imparts distinct chemical properties and reactivity, making it valuable for various applications.
Properties
CAS No. |
38653-35-9 |
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Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
7-methyl-3,5-dihydro-2H-1,4-dioxepine |
InChI |
InChI=1S/C6H10O2/c1-6-2-3-7-4-5-8-6/h2H,3-5H2,1H3 |
InChI Key |
MALWPRLLTVYAPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCOCCO1 |
Origin of Product |
United States |
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